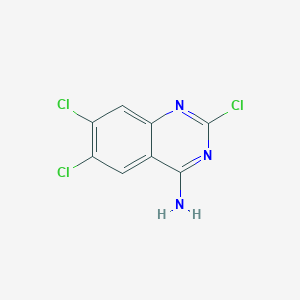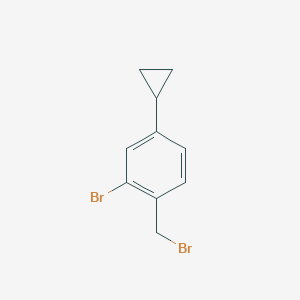![molecular formula C55H66NOP B13672546 (R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a benzyl group, a di-tert-butylphenyl group, and a spirobi[indene] moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of ®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route includes the use of palladium-catalyzed allylic silylation, which proceeds smoothly under mild and neutral conditions . This method is suitable for the synthesis of regio- and stereodefined allylsilanes, which are crucial intermediates in the preparation of the target compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of 5,15-bis(3,5-di-tert-butylphenyl) Ni (ii)-porphyrin with Sc(OTf)3 and DDQ leads to the production of meso-β doubly linked Ni (ii)-porphyrin tapes . Common reagents used in these reactions include potassium ferricyanide in alkaline medium, which facilitates the oxidative rearrangement of 3,5-di-tert-butyl-4-hydroxybenzaldehyde acetals to various esters .
Scientific Research Applications
®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole has a wide range of scientific research applications. It is used in the study of antioxidative effects, particularly in the context of cumene oxidation . Additionally, this compound is employed in the synthesis of complex organic molecules and materials, contributing to advancements in chemistry and material science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways related to antioxidative processes. For example, bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide and polysulfides, which are related compounds, exhibit antioxidative effects by inhibiting the oxidation of cumene . The specific molecular targets and pathways involved in these processes are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to ®-4-Benzyl-2-((S)-7’-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)-4,5-dihydrooxazole include bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide and phthalic acid bis-(3-(3,5-di-tert-butyl-4-hydroxy-phenyl)-propyl) ester . These compounds share structural similarities and exhibit related chemical properties, but each has unique features that make them suitable for specific applications. For instance, bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide is known for its antioxidative properties, while phthalic acid bis-(3-(3,5-di-tert-butyl-4-hydroxy-phenyl)-propyl) ester is used in the synthesis of specialized materials.
Properties
Molecular Formula |
C55H66NOP |
|---|---|
Molecular Weight |
788.1 g/mol |
IUPAC Name |
[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55+/m1/s1 |
InChI Key |
UAWQRALEHCBVCD-QNIUTGKFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
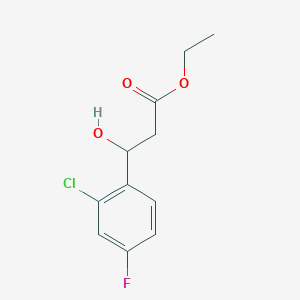
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
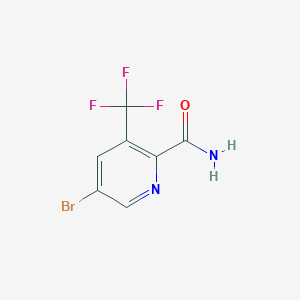
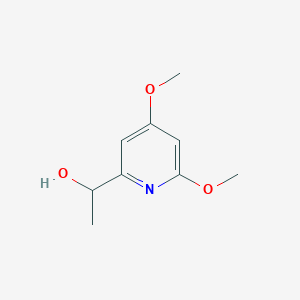
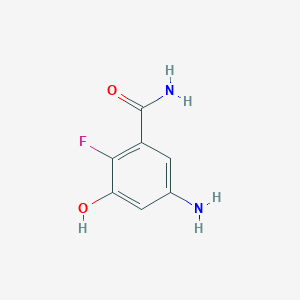
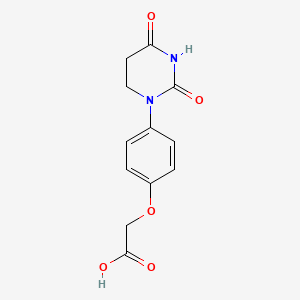
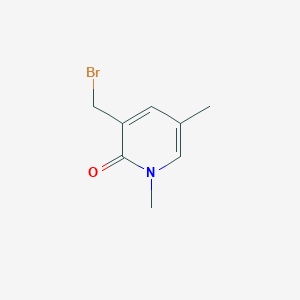
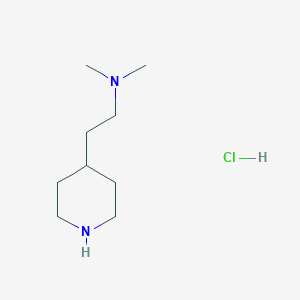
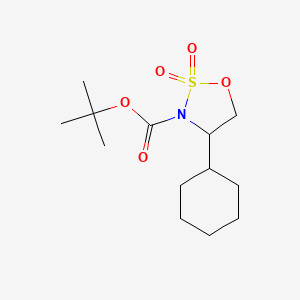
![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
